(+)-cis-2-Benzamidocyclohexanecarboxylic acid
Overview
Description
(+)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzamide group attached to a cyclohexane ring with a carboxylic acid functional group. The stereochemistry of the compound is defined by the cis configuration, indicating that the substituents are on the same side of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-2-Benzamidocyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of linear precursors.
Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride in the presence of a base.
Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-2-Benzamidocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
(+)-cis-2-Benzamidocyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (+)-cis-2-Benzamidocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
(+)-cis-2-Benzamidocyclohexanecarboxylic acid can be compared with other similar compounds, such as:
(+)-trans-2-Benzamidocyclohexanecarboxylic acid: Differing in stereochemistry, this compound has the benzamide and carboxylic acid groups on opposite sides of the cyclohexane ring.
2-Benzamidocyclohexanecarboxylic acid: Lacking the chiral center, this compound does not exhibit the same stereochemical properties.
Benzoylcyclohexane: A simpler structure without the carboxylic acid group, used in different chemical contexts.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
(1S,2R)-2-benzamidocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUANNVQABXUYKU-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26685-82-5 | |
Record name | (+)-cis-2-Benzamidocyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (+)-cis-2-Benzamidocyclohexanecarboxylic acid in chemical synthesis?
A: this compound serves as a crucial starting material for synthesizing various chiral compounds. Its rigid cyclohexane structure and defined stereochemistry make it valuable for creating optically active molecules. Specifically, it has been used to create chiral 1,3-amino sulfonamide ligands [] and 1,3-diamines [, ], which are instrumental in asymmetric catalysis.
Q2: How has this compound been used to influence enantioselectivity in catalytic reactions?
A: Researchers have successfully synthesized chiral 1,3-amino sulfonamide ligands from this compound, demonstrating their ability to control enantioselectivity in the catalytic addition of diethylzinc to aldehydes []. Interestingly, regioisomeric ligands derived from this compound, where the amine and sulfonamide groups are switched, were found to yield secondary alcohols with opposite stereochemistry []. This highlights the compound's versatility in accessing both enantiomers of desired products by tuning the ligand structure.
Q3: Can you provide an example of a specific reaction where a derivative of this compound was successfully used in asymmetric catalysis?
A: Derivatives of this compound, specifically chiral 1,3-diamines, have shown excellent performance as ligands in the copper-catalyzed enantioselective Henry reaction [, ]. These ligands facilitated the synthesis of various β-nitroalcohols with high enantioselectivities, reaching up to 91% enantiomeric excess []. Researchers were able to further optimize the reaction conditions by controlling temperature and substituents on the diamine ligands, demonstrating the tunability and effectiveness of these catalysts derived from this compound.
Q4: Besides its use in preparing chiral ligands, are there other applications of this compound?
A: this compound has proven effective in resolving racemic mixtures of chiral amines, like α-ethylbenzylamine []. This method offers a practical approach for obtaining enantiomerically pure amines, which are important building blocks in various chemical syntheses, including pharmaceuticals and agrochemicals.
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